molecular formula C15H19ClN4O B7072682 N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B7072682
M. Wt: 306.79 g/mol
InChI Key: VIAMOTHLWHFPNJ-JTQLQIEISA-N
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Description

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety and a trimethylpyrazole group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-9-13(11(3)20(4)19-9)7-15(21)18-10(2)14-6-5-12(16)8-17-14/h5-6,8,10H,7H2,1-4H3,(H,18,21)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAMOTHLWHFPNJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC(C)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)CC(=O)N[C@@H](C)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves a multi-step process. One common approach includes the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, undergoes a series of reactions to introduce the ethyl group at the 1-position. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Trimethylpyrazole Intermediate: The trimethylpyrazole moiety is synthesized separately through the condensation of acetylacetone with hydrazine, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the trimethylpyrazole intermediate. This can be achieved through a nucleophilic substitution reaction, where the acetamide group is introduced using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The chloropyridine moiety may interact with enzymes or receptors, modulating their activity. The trimethylpyrazole group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide stands out due to its unique combination of a chloropyridine and a trimethylpyrazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

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